![molecular formula C14H14FNO6 B14497639 Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate CAS No. 63043-41-4](/img/structure/B14497639.png)
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate is a chemical compound with the molecular formula C14H14FNO6. It is known for its unique structure, which includes a fluoro group and a nitrophenyl group attached to a propanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-nitrobenzaldehyde in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sodium ethoxide and ethanol as solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s stability and bioavailability, while the nitrophenyl group contributes to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler analog without the fluoro and nitrophenyl groups.
Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.
Methyl [fluoro(4-nitrophenyl)methylidene]propanedioate: A methyl ester analog with similar structural features.
Uniqueness
Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate is unique due to the presence of both fluoro and nitrophenyl groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
63043-41-4 |
|---|---|
Formule moléculaire |
C14H14FNO6 |
Poids moléculaire |
311.26 g/mol |
Nom IUPAC |
diethyl 2-[fluoro-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H14FNO6/c1-3-21-13(17)11(14(18)22-4-2)12(15)9-5-7-10(8-6-9)16(19)20/h5-8H,3-4H2,1-2H3 |
Clé InChI |
DEXZYWUHNDLRAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


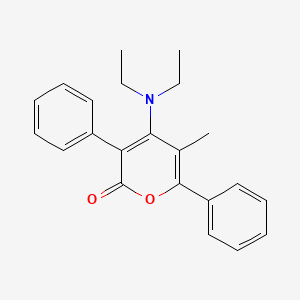
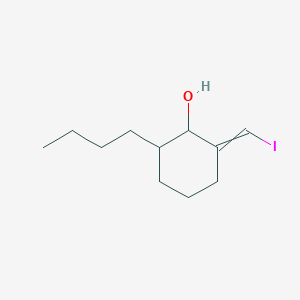
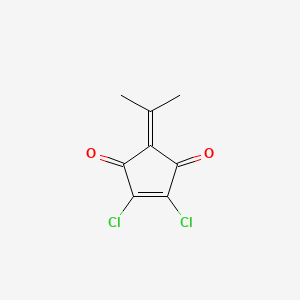
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
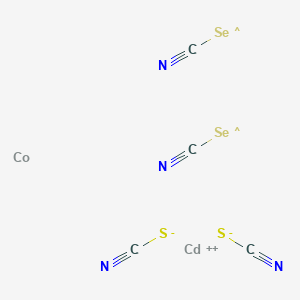
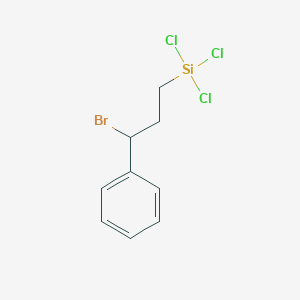
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
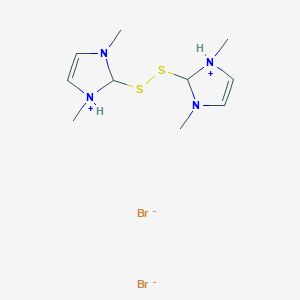
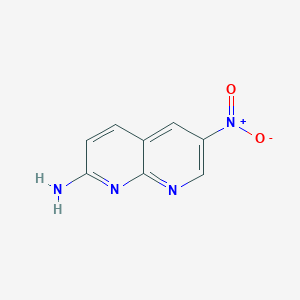
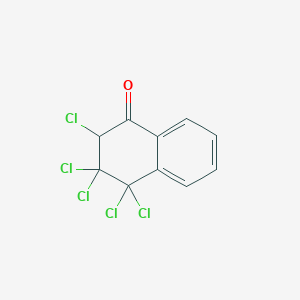
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
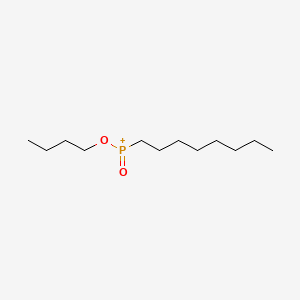
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
